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Compound of Interest

Methyl 2-(2-methyl-3-
Compound Name:

nitrophenyl)acetate
CAS No.: 340960-41-0

Cat. No.: B2417583

Get Quote

\ J

CAS Number: 340960-41-0 (Methyl ester) | Molecular Formula: C10H11NOa | M.W.: 209.20
g/mol

Critical Role in Drug Development

Methyl 2-(2-methyl-3-nitrophenyl)acetate is a high-value regio-defined building block,
primarily used in the synthesis of 4-substituted indole derivatives via the Leimgruber-Batcho or
Reissert indole synthesis pathways.

In pharmaceutical chemistry, the indole-4-acetic acid scaffold is a privileged structure found in:

+ Kinase Inhibitors: Targeting specific ATP-binding pockets where the 4-position substitution
provides unique selectivity.

¢ GPCR Ligands: Particularly serotonin (5-HT) receptor modulators.

* NSAID Prodrugs: Precursors to complex aryl-acetic acid derivatives (e.g., Nepafenac
analogs).
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The Quality Imperative: The primary challenge with this intermediate is regio-isomer

contamination. During the nitration of methyl 2-(o-tolyl)acetate, the 3-nitro (desired) and 5-nitro

(undesired) isomers often co-elute. Using a Certified Reference Standard (CRS) is the only

reliable method to quantify the 5-nitro impurity, which if carried forward, results in a 6-

substituted indole impurity that is nearly impossible to separate from the active pharmaceutical

ingredient (API).

Comparative Analysis: Reference Grades

Selecting the correct grade is dictated by the stage of development (Early Discovery vs. GMP

Manufacturing).

- Certified Reference Reagent / Synthesis  In-House Working
eature
Standard (CRS) Grade Standard
) Variable (User
Purity > 98.5% (HPLC) ~95% _
Defined)
_ 1H-NMR, 13C-NMR, 1H-NMR only
Identity ] ) 1H-NMR, HPLC
MS, IR (Confirmed) (Typical)
Quantified
Impurity Profile Regioisomers (3-nitro Unspecified Characterized once

vs 5-nitro)

CoA with expiration &

Traceability Batch-dependent Internal Lot #
storage data
o GMP Release Testing, ) Routine Process
Application o Synthetic Feedstock o
Method Validation Monitoring
High ( Medium (
Cost Low ($)
$) )

Recommendation: Use CRS for establishing the Limit of Quantitation (LOQ) of the 5-nitro

impurity during method validation. Use Reagent Grade only for synthetic throughput, not for

analytical calibration.
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Analytical Method Validation

The following protocols are self-validating systems designed to ensure specificity between the
target molecule and its likely impurities.

A. High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Separation of the 3-nitro (Target) from the 5-nitro (Impurity) and the hydrolyzed acid.
e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 pum).
o Mobile Phase A: 0.1% Phosphoric Acid in Water.
» Mobile Phase B: Acetonitrile.
o Gradient:
o 0-5min: 10% B (Isocratic)
o 5-20 min: 10% — 80% B (Linear Ramp)
o 20-25 min: 80% B (Wash)
e Flow Rate: 1.0 mL/min.
¢ Detection: UV @ 254 nm (Nitro group absorbance) and 210 nm.
e Temperature: 30°C.
System Suitability Criteria:

e Resolution (Rs): > 2.0 between Methyl 2-(2-methyl-3-nitrophenyl)acetate and Methyl 2-(2-
methyl-5-nitrophenyl)acetate.

e Tailing Factor: < 1.5.

B. Identification by Nuclear Magnetic Resonance (NMR)

Objective: Structural confirmation distinguishing the substitution pattern.
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e Solvent: CDCIz or DMSO-ds.

» Key Diagnostic Signals (*H NMR, 400 MHz):

[¢]

0 2.3-2.4 ppm (s, 3H): Aryl-Methyl group. Note: The chemical shift differs slightly between
3-nitro (deshielded by ortho-nitro) and 5-nitro isomers.

[¢]

0 3.7 ppm (s, 3H): Methyl ester (-OCHs).

o

0 3.8 ppm (s, 2H): Benzylic methylene (-CHz-).

[e]

Aromatic Region (6 7.0 - 8.0 ppm): The coupling constants (

) are critical.

» 3-nitro isomer: Expect a triplet/doublet pattern typical of 1,2,3-trisubstitution.
» 5-nitro isomer: Expect distinct meta-coupling (
Hz) signals.

Synthesis & Impurity Origin Logic

Understanding the synthesis helps predict the impurities present in the standard.
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Methyl 2-(2-methyl- |
60% Yield 3-nitrophenyl)acetate
(Target) ]
Nitration . 4-Substituted Indole
Methyl 2-(o-tolyl)acetate (HNO3/H2504) 30% Yield (Final Drug Scaffold)
) ‘§(Hard : RemOVE)
————————————— [ 5-nitrophenyl)acetate
(Major Impurity)
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Figure 1: Synthesis pathway showing the origin of the critical regio-isomer impurity and the
downstream application.
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Stability & Handling Protocols

As a nitro-aromatic ester, this standard requires specific handling to maintain its certified
property values.

 Light Sensitivity: Nitro compounds are susceptible to photo-degradation.
o Protocol: Store in amber vials. Perform weighing operations under filtered light if possible.
e Hydrolysis Risk: The methyl ester is labile.

o Protocol: Store at -20°C under inert atmosphere (Argon/Nitrogen). Avoid repeated freeze-
thaw cycles which introduce moisture.

o Solvent Stability: Stable in Acetonitrile/DMSO for < 24 hours. Do not store in protic
solvents (Methanol/Water) for extended periods.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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